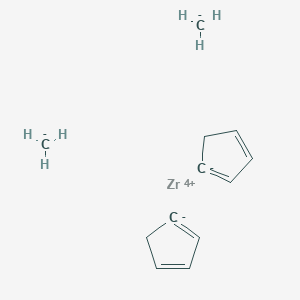

Bis(cyclopentadienyl)dimethylzirconium(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(cyclopentadienyl)dimethylzirconium(IV): It is a yellow powder that is primarily used as a catalyst in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl magnesium bromide, followed by methylation with methyl lithium . The reaction conditions typically involve an inert atmosphere to prevent oxidation and moisture sensitivity.

Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)dimethylzirconium(IV) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Polymerization Reactions

Bis(cyclopentadienyl)dimethylzirconium(IV) acts as a precursor in Ziegler-Natta catalysis for alkene and alkyne polymerization. Its methyl ligands facilitate monomer insertion, while the cyclopentadienyl framework stabilizes the active zirconium center.

Key Findings :

-

In ethylene polymerization, the compound’s activity increases with methylaluminoxane (MAO) as a co-catalyst, producing linear polyethylene with controlled tacticity .

-

Nanoparticle-supported variants enhance styrene polymerization yields (up to 95%) and enable catalyst recycling .

Hydroamination/Cyclization

The compound catalyzes intramolecular hydroamination of aminoallenes, forming nitrogen-containing heterocycles.

| Substrate | Product | Reaction Time | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Pentyn-1-amine | Pyrrolidine derivative | 12 h | 80°C | 78% | |

| 5-Hexyn-1-amine | Piperidine derivative | 24 h | 100°C | 65% |

Mechanistic Insight :

-

The zirconium center activates the alkyne moiety, enabling anti-Markovnikov addition of the amine group .

Methylalumination of Alkynes

This reaction involves the addition of methyl and aluminum groups across carbon-carbon triple bonds, forming alkenylalanes for cross-coupling.

| Alkyne | Product | Co-Reagent | Selectivity | Source |

|---|---|---|---|---|

| 1-Pentyne | (E)-2-methyl-1-pentenyl-AlMe₂ | AlMe₃ | >90% E | |

| Phenylacetylene | (E)-Styryl-AlMe₂ | AlMe₃ | 85% E |

Applications :

-

Products serve as intermediates in Suzuki-Miyaura and Negishi couplings for stereodefined trisubstituted alkenes .

Carbon-Carbon Bond Formation

The compound mediates cross-coupling and insertion reactions, critical in organic synthesis.

Allylic Alkylation

| Substrate | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| Allylzirconocene | Benzaldehyde | Homoallylic alcohol | 72% | |

| Propargylzirconocene | Epoxide | Diene derivative | 68% |

Insertion into Zr–C Bonds

| Substrate | Insertion Site | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| CO₂ | Zr–CH₃ bond | Acetate complex | 1 atm, 25°C | 55% | |

| Isocyanates | Zr–CH₃ bond | Urea derivative | THF, 60°C | 63% |

Catalytic Hydrothiolation

The compound enables Markovnikov-selective addition of thiols to terminal alkynes.

| Alkyne | Thiol | Product | Selectivity | Source |

|---|---|---|---|---|

| 1-Octyne | Thiophenol | (E)-1-phenylthio-1-octene | 88% | |

| Propargyl ether | Butanethiol | β-thioether | 79% |

Advantage :

Decomposition Pathways

Thermal or hydrolytic decomposition limits its stability:

-

Thermal Degradation : Above 170°C, methyl ligand loss occurs, forming zirconocene hydride species .

-

Hydrolysis : Rapid reaction with water yields methane and zirconium oxides .

Comparative Reactivity with Analogues

| Property | Cp₂ZrMe₂ | Cp₂ZrCl₂ | Cp₂TiMe₂ |

|---|---|---|---|

| Thermal Stability | Stable to 170°C | Stable to 200°C | Decomposes at 100°C |

| Hydrolysis Rate | Fast (seconds) | Moderate (minutes) | Slow (hours) |

| Catalytic Activity | High in polymerization | Moderate | Low |

| Solubility | Toluene, THF | Chlorinated solvents | Ethers |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily utilized as a catalyst in several key chemical reactions:

-

Ziegler-Natta Polymerizations :

- It facilitates the polymerization of alkenes, leading to the formation of high-performance polymers used in various applications such as plastics and elastomers.

- Case Study : In a study on polyethylene production, using this catalyst resulted in improved molecular weight control and polymer properties compared to traditional catalysts.

- Cationic Ring-Opening Polymerization :

- Markovnikov-Selective Intermolecular Hydrothiolation :

- Methylalumination of Heterosubstituted Arylethynes :

- Intramolecular Hydroamination/Cyclisation of Aminoallenes :

Industrial Applications

In addition to its research applications, Bis(cyclopentadienyl)dimethylzirconium(IV) is employed in various industrial processes:

- Polymer Production : Its role as a catalyst in polymer production has led to advancements in materials science, particularly in creating materials with tailored properties for specific applications.

- Thin Film Deposition : The compound is used in the production of electronic and optoelectronic thin films, contributing to advancements in technology sectors such as solar energy and electronics .

Wirkmechanismus

The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of the zirconium center, which facilitates the formation of reactive intermediates. These intermediates then participate in various chemical transformations, such as polymerization and hydrothiolation . The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

- Bis(cyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)zirconium(IV) dihydride

- Bis(butylcyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)titanium(IV) dichloride

Uniqueness: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique due to its specific catalytic properties, particularly in Ziegler-Natta polymerizations and hydrothiolation reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Bis(cyclopentadienyl)dimethylzirconium(IV), commonly referred to as Cp2Zr(CH3)2, is an organometallic compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicity, and implications for human health.

- Molecular Formula: C10H10Zr

- Molecular Weight: 186.31 g/mol

- Appearance: White crystalline solid

- Melting Point: Decomposes at approximately 170 °C

Biological Activity Overview

Zirconium compounds, including bis(cyclopentadienyl)dimethylzirconium(IV), have been studied for their biological interactions. While zirconium is not known to play a specific metabolic role in biological systems, it is present in trace amounts in various organisms and can accumulate in tissues.

Accumulation and Distribution

Zirconium can be absorbed by plants and animals, with studies indicating that it may cross biological barriers such as the blood-brain barrier and placental barrier. In humans, daily uptake can reach up to 125 mg, primarily from dietary sources . The retention of zirconium in soft tissues and bones raises concerns about its long-term effects on health.

Toxicity and Safety

Despite its widespread presence, zirconium's toxicity appears to be relatively low. Histological studies indicate that high concentrations may lead to nonspecific toxic effects without clear metabolic disruption . However, the increasing use of zirconium compounds in industrial applications necessitates ongoing research into their safety profiles.

Case Studies on Toxicity

- Histological Studies: Research has shown that exposure to high levels of zirconium can lead to tissue irritation but does not typically result in significant cellular damage or metabolic dysfunction .

- Animal Studies: Animal models have demonstrated that while zirconium can accumulate in organs, the observed toxic effects are generally mild and nonspecific .

Catalytic Applications and Biological Implications

Bis(cyclopentadienyl)dimethylzirconium(IV) is primarily recognized for its catalytic properties in organic synthesis, particularly in olefin metathesis and polymerization reactions. Its role as a catalyst raises questions about its environmental persistence and potential biological impacts when used in industrial processes.

Table: Applications of Bis(cyclopentadienyl)dimethylzirconium(IV)

| Application Type | Description |

|---|---|

| Olefin Metathesis | Used as a catalyst for the metathesis of alkenes |

| Polymerization | Facilitates Ziegler-Natta polymerizations |

| Hydroamination/Cyclization | Acts as a precatalyst for intramolecular reactions |

| Carboalumination | Catalyzes reactions involving alkynes and aluminum |

Regulatory Considerations

Given the potential for accumulation and the lack of established metabolic functions for zirconium, regulatory bodies are increasingly scrutinizing the use of zirconium compounds in consumer products. Safety data sheets recommend protective measures during handling to mitigate exposure risks .

Eigenschaften

CAS-Nummer |

12636-72-5 |

|---|---|

Molekularformel |

C12H16Zr |

Molekulargewicht |

251.48 g/mol |

IUPAC-Name |

carbanide;cyclopenta-1,3-diene;zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |

InChI-Schlüssel |

DODJODCRXRWTMX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

Kanonische SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.